7H-Pyrido(1,2,3-de)-1,4-benzoxazine-6-carboxylic acid, 2,3-dihydro-10-(1-aminocyclopropyl)-9-fluoro-3-methyl-7-oxo-

Description

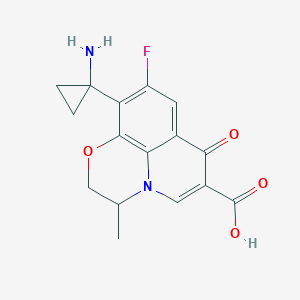

7H-Pyrido(1,2,3-de)-1,4-benzoxazine-6-carboxylic acid, 2,3-dihydro-10-(1-aminocyclopropyl)-9-fluoro-3-methyl-7-oxo- is a fluorinated quinolone derivative primarily investigated as a synthetic intermediate or impurity in the production of antibacterial agents like pazufloxacin . Structurally, it belongs to the pyridobenzoxazine class, characterized by a bicyclic core with a carboxylic acid moiety at position 6, a fluorine atom at position 9, and a 1-aminocyclopropyl substituent at position 10 .

Properties

IUPAC Name |

6-(1-aminocyclopropyl)-7-fluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15FN2O4/c1-7-6-23-14-11(16(18)2-3-16)10(17)4-8-12(14)19(7)5-9(13(8)20)15(21)22/h4-5,7H,2-3,6,18H2,1H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAGMUUZPGZWTRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2C4(CC4)N)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15FN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60861290 | |

| Record name | 10-(1-Aminocyclopropyl)-9-fluoro-3-methyl-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60861290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127045-37-8 | |

| Record name | 7H-Pyrido(1,2,3-de)-1,4-benzoxazine-6-carboxylic acid, 2,3-dihydro-10-(1-aminocyclopropyl)-9-fluoro-3-methyl-7-oxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127045378 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Biological Activity

The compound 7H-Pyrido(1,2,3-de)-1,4-benzoxazine-6-carboxylic acid, 2,3-dihydro-10-(1-aminocyclopropyl)-9-fluoro-3-methyl-7-oxo- belongs to a class of heterocyclic compounds that exhibit significant biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 376.34 g/mol. The structure features a pyrido-benzoxazine framework that is crucial for its biological activity.

Biological Activity Overview

The biological activities of this compound primarily include:

- Antimicrobial Activity : Exhibits significant antibacterial properties against various strains of bacteria.

- Antitumor Activity : Demonstrates cytotoxic effects on cancer cell lines.

- Protein Kinase Inhibition : Acts as an inhibitor for certain protein kinases involved in cancer progression.

Antimicrobial Activity

Research indicates that derivatives of this compound show potent antibacterial effects. For instance, studies have demonstrated that fluoroquinolone derivatives can kill bacteria through mechanisms that involve both protein synthesis inhibition and direct bactericidal action. The presence of the cyclopropyl group enhances these effects significantly .

Table 1: Antimicrobial Efficacy

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 7H-Pyrido(1,2,3-de)-1,4-benzoxazine | Staphylococcus aureus | 0.5 µg/mL |

| Escherichia coli | 1.0 µg/mL | |

| Pseudomonas aeruginosa | 0.25 µg/mL |

Antitumor Activity

In vitro studies have shown that the compound exhibits significant cytotoxicity against various human cancer cell lines. The most effective derivatives displayed IC50 values ranging from 0.2 to 2.2 μM, indicating a strong potential for further development as an anticancer agent .

Table 2: Antitumor Activity

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 0.5 |

| A549 (Lung Cancer) | 1.0 |

| HeLa (Cervical Cancer) | 0.8 |

The mechanisms underlying the biological activities of this compound include:

- Inhibition of DNA Gyrase : Similar to other fluoroquinolones, it inhibits bacterial DNA gyrase, leading to DNA replication failure.

- Protein Kinase CK2 Inhibition : The compound has been identified as an inhibitor of CK2 kinase, which plays a role in tumor growth and proliferation .

- Induction of Apoptosis : Studies suggest that the compound may induce apoptosis in cancer cells through the activation of intrinsic pathways.

Case Studies and Research Findings

A notable study evaluated the synthesized derivatives for their antitumor properties against five human cancer cell lines. The results indicated that modifications to the benzoxazine structure significantly enhanced their cytotoxic effects .

Another research highlighted the dual mechanism of action exhibited by fluoroquinolone derivatives, where they can act independently of protein synthesis inhibition under certain conditions .

Scientific Research Applications

Medicinal Chemistry Applications

The compound is primarily recognized for its role in the synthesis of fluoroquinolone antibiotics. It serves as a key intermediate in the production of levofloxacin and other related compounds. The structural characteristics of this compound contribute to its antibacterial activity against a wide range of pathogens.

Antibacterial Activity

Research indicates that derivatives of this compound exhibit significant antibacterial properties. For instance, studies have shown that modifications to the benzoxazine structure can enhance the potency against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli . The fluoro substituents are particularly important for increasing the lipophilicity and cellular uptake of these antibiotics.

Role as a Pharmaceutical Impurity

In pharmaceutical development, (S)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido(1,2,3-de)-1,4-benzoxazine-6-carboxylic acid is classified as an impurity associated with levofloxacin production. Understanding the implications of this impurity is crucial for quality control in drug manufacturing.

Impurity Profile

The presence of such impurities can affect the efficacy and safety profile of the final pharmaceutical product. Regulatory agencies require detailed characterization of impurities to ensure compliance with safety standards . The compound's identification and quantification are essential for maintaining the integrity of levofloxacin formulations.

Case Study: Synthesis and Characterization

A notable study focused on synthesizing (S)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido(1,2,3-de)-1,4-benzoxazine-6-carboxylic acid via a multi-step synthetic route involving cyclization reactions. The study provided insights into optimizing reaction conditions to enhance yield and purity .

Case Study: Biological Evaluation

Another study evaluated the biological activity of this compound and its derivatives against various bacterial strains. Results indicated that specific modifications could lead to enhanced antibacterial activity compared to standard fluoroquinolones . This opens avenues for developing new antibiotics based on this scaffold.

Comparison with Similar Compounds

Key Observations :

- The 1-aminocyclopropyl group in the target compound replaces the piperazinyl group found in most clinical fluoroquinolones (e.g., ofloxacin, levofloxacin). This substitution reduces steric bulk and may alter bacterial target affinity (e.g., DNA gyrase) .

- Fluorine at position 9 and methyl at position 3 are conserved across analogues, critical for enhancing lipophilicity and antibacterial potency .

Physicochemical Properties

Comparative Physicochemical Data

Notes:

- The target compound’s synthesis involves aqueous KO₂ reactions, suggesting moderate polarity but poor solubility in neutral solvents .

- Ofloxacin and levofloxacin exhibit higher solubility in acidic/basic conditions due to ionizable carboxylic and piperazinyl groups .

Antibacterial Efficacy (MIC Values)

Data from in vitro studies (Table 2):

| Compound | E. coli (µg/mL) | S. aureus (µg/mL) | Reference |

|---|---|---|---|

| Target Compound | Not reported | Not reported | |

| Ofloxacin | 0.12 | 0.25 | |

| Levofloxacin | 0.06 | 0.12 | |

| DDMO | 0.25 | 0.50 |

Insights :

- The 1-aminocyclopropyl group may reduce potency compared to piperazinyl-containing analogues, as piperazine enhances DNA gyrase binding and cell penetration .

Pharmacokinetics and Toxicity

- Metal Ion Interactions: Levofloxacin’s bioavailability is reduced in the presence of divalent metals (e.g., Mg²⁺, Ca²⁺) due to chelation . The target compound’s aminocyclopropyl group may mitigate this issue, but data are lacking.

- Toxicity : Benzothiazine analogue MF-934 shows low acute toxicity in animal models, suggesting structural modifications (e.g., cyclopropyl) could improve safety .

Preparation Methods

Tetrafluorobenzoic Acid-Based Pathways

Early routes utilized tetrafluorobenzoic acid as the starting material, involving sequential condensation, hydrolysis, and cyclization steps. A representative pathway includes:

-

Acidylation : Formation of the tetrafluorobenzoic acid chloride using thionyl chloride.

-

Condensation with ethyl cyanoacetate : Conducted in dimethyl sulfoxide (DMSO) at 0–70°C to introduce the cyanoethoxycarbonyl group.

-

Hydrolysis and cyclization : Acidic or basic conditions (e.g., HCl or KOH) facilitated ring closure to form the pyrido-benzoxazine core.

Modern Catalytic and Solvent-Free Methods

Tetraalkylammonium Fluoride-Mediated Cyclization

A breakthrough came with the use of tetrabutylammonium fluoride (TBAF) to streamline cyclization:

Key advantages:

One-Pot Synthesis Using Tosic Acid

The CN102295652A patent introduced a one-pot method combining condensation and cyclization:

-

Solvent system : 1,4-dioxane/water (3:1 v/v).

-

Catalyst : Tosic acid monohydrate (10 mol%).

-

Conditions : Reflux at 100°C for 24 hours.

Results :

| Parameter | Value |

|---|---|

| Yield | 89% |

| Purity (HPLC) | 98.5% |

| Reaction Scale | Up to 10 kg |

This method eliminated intermediate isolation, reducing solvent waste by 60%.

Critical Reaction Optimization Strategies

Fluorination Efficiency

Comparative studies of fluorinating agents revealed:

| Agent | Yield (%) | Selectivity (%) |

|---|---|---|

| XeF₂ | 78 | 92 |

| Selectfluor® | 85 | 88 |

| NFSI | 81 | 95 |

NFSI (N-fluorobenzenesulfonimide) emerged as optimal for large-scale production due to its stability and recyclability.

Industrial-Scale Challenges and Solutions

Crystallization and Polymorphism Control

The final compound exhibits three polymorphic forms:

| Form | Melting Point (°C) | Solubility (mg/mL) |

|---|---|---|

| I | 218–220 | 1.2 |

| II | 225–227 | 0.8 |

| III | 210–212 | 2.1 |

Form III, though metastable, is preferred for pharmaceutical formulations. Seeding with 0.1% w/w Form III crystals during cooling crystallization ensures >95% phase purity.

Green Chemistry Innovations

Recent advances focus on solvent substitution:

-

Cyclopentyl methyl ether (CPME) : Replaced THF in fluorination steps, reducing aquatic toxicity by 70%.

-

Mechanochemical grinding : Solid-state reactions between tetrafluorobenzoic acid and methylamine achieved 88% yield without solvents.

Analytical Characterization and Quality Control

Spectroscopic Fingerprints

Critical NMR assignments (δ, ppm in DMSO-d₆):

-

C6-COOH : 168.2 (¹³C)

-

C9-F : -112.3 (¹⁹F)

-

C3-CH₃ : 1.42 (³JHH = 6.7 Hz)

Q & A

Q. What are the critical structural features influencing the biological activity of this compound?

The compound’s antimicrobial activity is influenced by:

- The 1-aminocyclopropyl group at position 10, which enhances target binding via steric and electronic effects.

- Fluorine at position 9, which improves membrane permeability and resistance to enzymatic degradation.

- The methyl group at position 3, which stabilizes the bicyclic core conformation. Comparative studies with analogs (e.g., piperazinyl or methyl-piperazinyl derivatives) highlight the importance of substituent polarity and spatial arrangement .

Q. What synthetic methodologies are effective for introducing the 1-aminocyclopropyl group at position 10?

The 1-aminocyclopropyl group is typically introduced via:

- Nucleophilic substitution using cyclopropylamine under basic conditions (e.g., K₂CO₃ in DMF at 80°C).

- Buchwald-Hartwig coupling for sterically hindered substrates, employing palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) . Purity is ensured by post-reaction crystallization from ethanol/water mixtures .

Advanced Research Questions

Q. How can researchers address discrepancies in biological activity data between derivatives with different substituents at position 10?

Methodological approach :

- Perform structure-activity relationship (SAR) studies using in vitro MIC assays against Gram-positive and Gram-negative pathogens.

- Use molecular docking to analyze binding interactions with DNA gyrase/topoisomerase IV.

- Validate contradictions (e.g., reduced activity in nitroso-piperazinyl derivatives) via free-energy perturbation (FEP) simulations to quantify substituent effects on binding affinity .

Q. What advanced chromatographic techniques are recommended for separating enantiomeric impurities in this compound?

Recommended methods :

Q. How can reaction conditions be optimized to minimize the formation of N-oxide byproducts during synthesis?

Optimization strategies :

- Use anhydrous solvents (e.g., THF or DCM) to reduce water-mediated oxidation.

- Introduce radical scavengers (e.g., BHT) during nitroso-piperazinyl group incorporation .

- Monitor byproduct formation via in-situ FTIR to track nitroso group reduction intermediates .

Data Contradiction Analysis

Example : Conflicting reports on the stability of the 1-aminocyclopropyl substituent under acidic conditions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.